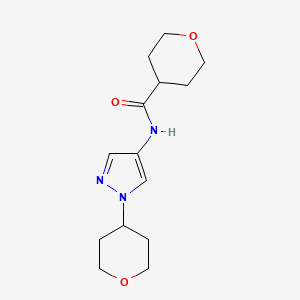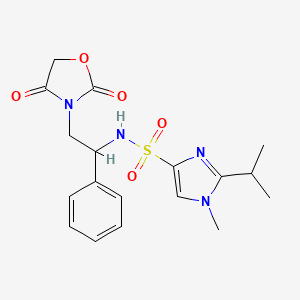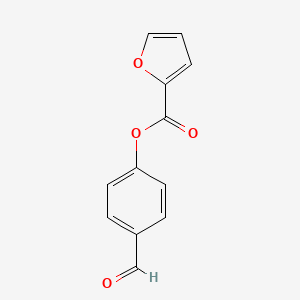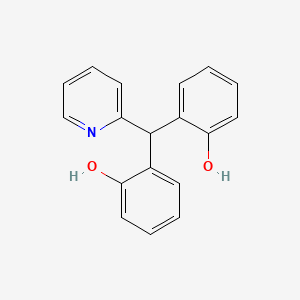
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains a pyrazole ring and two tetrahydropyran rings . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. Tetrahydropyran has a six-membered ring structure with five carbon atoms and one oxygen atom .Scientific Research Applications
Chemical Synthesis and Characterization
One area of application involves the synthesis and characterization of these compounds. For instance, studies have demonstrated methods for the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities (Jun Hu et al., 2011). Similarly, the synthesis of pyrazole-1-carboxamide derivatives has shown promising antimicrobial properties (E. Sharshira & N. M. Hamada, 2011).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of pyrazole derivatives are notable. A study on novel pyrazole carboxamide derivatives revealed their inhibitory effect on human carbonic anhydrase enzyme, suggesting potential as antiglaucoma agents (E. Şen et al., 2013). Another research effort developed novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives with significant in vitro antifungal activities, indicating their potential as fungicide candidates (C. Zhang et al., 2023).
Structural Analysis and Drug Design
The structural analysis of these compounds provides insights crucial for drug design. For example, the crystallographic and dynamic NMR spectroscopy study of N-(azol-N-yl) formamides shed light on their molecular structures, offering valuable information for designing molecules with desired properties (L. Salazar et al., 1993).
Nematocidal Evaluation
Interestingly, some pyrazole carboxamide derivatives also exhibit nematocidal activity. A study synthesized and evaluated the nematocidal activity of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, finding some with promising activity against M. incognita, a nematode species (Wen Zhao et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-specific 3’,5’-cyclic phosphodiesterase 4B , which plays a crucial role in signal transduction processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related tocAMP signaling .
Result of Action
Based on its potential target, it may modulate camp levels, thereby influencing cellular processes regulated by this second messenger .
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCCIVFDBUMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)
methanone](/img/structure/B2861807.png)




![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)


